ethyl 2-(2-amino-1H-benzo[d]imidazol-1-yl)acetate
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Overview
Description
Ethyl 2-(2-amino-1H-benzo[d]imidazol-1-yl)acetate is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their broad range of biological activities and are used in various pharmaceutical applications. This compound, in particular, has shown potential in medicinal chemistry due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-amino-1H-benzo[d]imidazol-1-yl)acetate typically involves the reaction of benzimidazole with ethyl chloroacetate in the presence of a base such as potassium carbonate (K2CO3) in an anhydrous solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions for 1-2 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional steps for purification and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-amino-1H-benzo[d]imidazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Ethyl 2-(2-amino-1H-benzo[d]imidazol-1-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(2-amino-1H-benzo[d]imidazol-1-yl)acetate involves its interaction with specific molecular targets. For instance, it may bind to DNA grooves and exhibit DNA-cleavage properties, leading to cytotoxic effects on cancer cells . The compound may also inhibit certain enzymes or receptors, affecting various biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ethyl 2-(2-amino-1H-benzo[d]imidazol-1-yl)acetate include:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C11H13N3O2 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl 2-(2-aminobenzimidazol-1-yl)acetate |
InChI |
InChI=1S/C11H13N3O2/c1-2-16-10(15)7-14-9-6-4-3-5-8(9)13-11(14)12/h3-6H,2,7H2,1H3,(H2,12,13) |
InChI Key |
ZEYBBGFHRNAPDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1N |
Origin of Product |
United States |
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